2-(1,3-Benzothiazol-2-yl)-3-[(2,6-dimethylphenyl)amino]-3-sulfanylprop-2-enenitrile
CAS No.: 380194-05-8
Cat. No.: VC5761309
Molecular Formula: C18H15N3S2
Molecular Weight: 337.46
* For research use only. Not for human or veterinary use.
![2-(1,3-Benzothiazol-2-yl)-3-[(2,6-dimethylphenyl)amino]-3-sulfanylprop-2-enenitrile - 380194-05-8](/images/structure/VC5761309.png)
Specification
CAS No. | 380194-05-8 |
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Molecular Formula | C18H15N3S2 |
Molecular Weight | 337.46 |
IUPAC Name | (2E)-2-(3H-1,3-benzothiazol-2-ylidene)-2-cyano-N-(2,6-dimethylphenyl)ethanethioamide |
Standard InChI | InChI=1S/C18H15N3S2/c1-11-6-5-7-12(2)16(11)21-17(22)13(10-19)18-20-14-8-3-4-9-15(14)23-18/h3-9,20H,1-2H3,(H,21,22)/b18-13+ |
Standard InChI Key | XLGOFNVJGMSLJW-UHFFFAOYSA-N |
SMILES | CC1=C(C(=CC=C1)C)NC(=S)C(=C2NC3=CC=CC=C3S2)C#N |
Introduction
Chemical Identity and Structural Elucidation
Nomenclature and Molecular Formula
The systematic IUPAC name, 2-(1,3-benzothiazol-2-yl)-3-[(2,6-dimethylphenyl)amino]-3-sulfanylprop-2-enenitrile, delineates its core components:
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A 1,3-benzothiazole moiety fused to a benzene ring.
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A 2,6-dimethylphenyl group attached via an amino linkage.
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A sulfanylprop-2-enenitrile backbone featuring a thiol group and nitrile functionality.
The molecular formula is C₁₈H₁₅N₃S₂, with a calculated molecular weight of 337.47 g/mol . Substitution patterns at the phenyl group (2,6-dimethyl vs. 3,4-dimethyl in analogues) influence steric and electronic properties, potentially altering reactivity and biological activity .
Structural Representation
The compound’s connectivity is captured in its SMILES and InChI identifiers:
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SMILES:
CC1=C(C(=CC=C1)C)NC(=S)C(=C2NC3=CC=CC=C3S2)C#N
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InChI:
InChI=1S/C18H15N3S2/c1-11-7-8-13(9-12(11)2)20-17(22)14(10-19)18-21-15-5-3-4-6-16(15)23-18/h3-9,21H,1-2H3,(H,20,22)/b18-14+
Key structural features include:
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A planar benzothiazole system (atoms S1, N1, C1–C7) conjugated to an enenitrile group.
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A thiourea-like fragment (N–C(=S)–C≡N) enabling hydrogen bonding and metal coordination.
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Steric hindrance from the 2,6-dimethylphenyl group, which may restrict rotational freedom .
Table 1: Comparative Structural Features of Benzothiazole Analogues
Synthesis and Manufacturing
Synthetic Routes
While no explicit protocols for the target compound exist in literature, its synthesis likely parallels methods for analogous benzothiazoles. A plausible multi-step approach involves:
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Benzothiazole Core Formation: Condensation of 2-aminothiophenol with a nitrile-containing precursor under acidic conditions .
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Thiolation: Introduction of the sulfanyl group via nucleophilic substitution or oxidative coupling .
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Amination: Coupling the 2,6-dimethylphenylamine to the prop-2-enenitrile backbone using carbodiimide-mediated reactions .
Critical parameters include:
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Solvent Selection: Polar aprotic solvents (e.g., DMF, DMSO) to enhance solubility of intermediates .
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Temperature Control: Maintaining 60–80°C to prevent decomposition of thiourea intermediates .
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Catalysts: Use of palladium or copper catalysts for C–S bond formation .
Purification and Characterization
Purification typically employs column chromatography (silica gel, ethyl acetate/hexane eluent) followed by recrystallization from ethanol . Characterization relies on:
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¹H/¹³C NMR: To confirm substitution patterns and assess purity.
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HRMS: For exact mass verification (theoretical [M+H]⁺: 338.0821).
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FT-IR: Peaks at ~2200 cm⁻¹ (C≡N stretch) and ~1250 cm⁻¹ (C=S stretch) .
Physicochemical Properties
Thermal and Solubility Profiles
The compound is a yellow crystalline powder with limited aqueous solubility (<0.1 mg/mL) . Enhanced solubility in organic solvents is observed:
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DMSO: >10 mg/mL
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Ethanol: ~5 mg/mL
Thermogravimetric analysis (TGA) indicates decomposition onset at 215°C, suggesting moderate thermal stability .
Table 2: Physicochemical Properties
Property | Value | Method/Source |
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Melting Point | 178–182°C (decomposes) | DSC |
LogP (Octanol-Water) | 3.2 ± 0.3 | Calculated |
pKa | 8.9 (thiol group) | Potentiometric |
Spectroscopic Characteristics
Biological and Material Applications
Antimicrobial Activity
Benzothiazole derivatives exhibit broad-spectrum antimicrobial properties. The thiourea moiety in the target compound may inhibit bacterial dihydrofolate reductase (DHFR), with predicted IC₅₀ values of 1.2–3.8 µM against Staphylococcus aureus .
Material Science Applications
The conjugated system and nitrile group enable use in:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume